molecular formula C13H17N3 B2796193 1-cyclohexyl-1H-1,3-benzodiazol-2-amine CAS No. 92905-49-2

1-cyclohexyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2796193
CAS No.: 92905-49-2
M. Wt: 215.3
InChI Key: HPCOFOBVDIFJIJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazol ring attached to a cyclohexyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 152.39°C and a predicted boiling point of approximately 415.7°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.68 .

Scientific Research Applications

Organocatalysis

The compound has been utilized as an organocatalyst in asymmetric reactions. For instance, it was employed as a hydrogen-bond catalyst in the electrophilic amination of cyclic 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities under mild conditions with minimal catalyst loading (Trillo et al., 2014). This application demonstrates its effectiveness in facilitating stereoselective chemical transformations, a crucial aspect of synthesizing biologically active compounds.

Synthesis of Complex Molecules

The compound has been involved in the synthesis of complex molecular structures. A notable example is the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, which were achieved in good to high yields under solvent-free conditions using this compound as a catalyst (Ghorbani‐Vaghei & Amiri, 2014). This highlights its utility in green chemistry by minimizing solvent use and facilitating cleaner synthetic routes.

Domino Reactions

It has also found application in domino reactions, where it contributes to the construction of complex fused hexacyclic structures in a single operational step. A copper(I) iodide catalyzed synthesis involving this compound resulted in fused hexacyclic pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones in good yields (Zhang et al., 2014). This application underscores its potential in the efficient assembly of polyheterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.

Antimicrobial Activity

The derivatives of 1-cyclohexyl-1H-1,3-benzodiazol-2-amine have been explored for their biological activities. For example, C,N-chelated carbene complexes of palladium(II) containing the 2-aminobenzo[d]thiazole fragment showed moderate antibacterial activity against various bacterial strains and fungi (Mikherdov et al., 2019). This indicates its potential role in the development of new antimicrobial agents.

Regioselective Synthesis

The compound has been utilized in the regioselective synthesis of various derivatives, offering high yields and selectivity. For instance, it played a role in the combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives, demonstrating high regioselectivity in the process (Chen et al., 2013). This application showcases its utility in achieving precise molecular architectures, which is crucial for the development of specific pharmacological properties.

Properties

IUPAC Name

1-cyclohexylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCOFOBVDIFJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92905-49-2
Record name 1-cyclohexyl-1H-1,3-benzodiazol-2-amine
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